molecular formula C20H16O5 B13926819 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenoxy-, methyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenoxy-, methyl ester

Cat. No.: B13926819
M. Wt: 336.3 g/mol
InChI Key: NKHVXXICKRFZGA-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenoxy-, methyl ester is a complex organic compound with the molecular formula C20H16O5 This compound is characterized by its naphthalene core structure, which is substituted with acetyloxy and phenoxy groups, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenoxy-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The acetyloxy and phenoxy groups are introduced through subsequent substitution reactions, often involving acetic anhydride and phenol derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenoxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetyloxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenoxy-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenoxy-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems. The acetyloxy and phenoxy groups contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: A simpler analog without the acetyloxy and phenoxy groups.

    4-Acetyloxy-2-naphthoic acid: Lacks the phenoxy group but retains the acetyloxy functionality.

    8-Phenoxy-2-naphthoic acid: Contains the phenoxy group but not the acetyloxy group.

Uniqueness

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenoxy-, methyl ester is unique due to the presence of both acetyloxy and phenoxy groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups with the naphthalene core structure provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

methyl 4-acetyloxy-8-phenoxynaphthalene-2-carboxylate

InChI

InChI=1S/C20H16O5/c1-13(21)24-19-12-14(20(22)23-2)11-17-16(19)9-6-10-18(17)25-15-7-4-3-5-8-15/h3-12H,1-2H3

InChI Key

NKHVXXICKRFZGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C=CC=C2OC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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